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Introduction
TL-895 is a potent, orally bioavailable, and selective irreversible inhibitor of Bruton's tyrosine

kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK

is a critical therapeutic target in various B-cell malignancies and other blood cancers.[2] TL-895
functions by covalently binding to BTK, thereby blocking its activity and inhibiting downstream

signaling cascades that promote cell proliferation and survival.[2][3] It is currently under

investigation for the treatment of conditions such as Chronic Lymphocytic Leukemia (CLL) and

Myelofibrosis (MF).[1][4]

Flow cytometry is an indispensable tool for evaluating the efficacy of targeted therapies like TL-
895.[5][6][7] It allows for the rapid, quantitative, and multi-parametric analysis of individual cells

within heterogeneous populations. This enables researchers to assess pharmacodynamic (PD)

effects, measure functional outcomes like apoptosis and proliferation, and characterize the

impact on specific cell subsets. These application notes provide detailed protocols for key flow

cytometry assays to comprehensively evaluate the cellular effects of TL-895.
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A primary step in assessing the efficacy of a targeted inhibitor is to confirm its engagement with

the intended molecular target. Phospho-flow cytometry (Phosflow) can directly measure the

phosphorylation status of BTK (p-BTK) and its downstream effectors, providing a direct readout

of TL-895 activity within the cell.
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Protocol 1: p-BTK Staining by Phospho-Flow Cytometry
This protocol details the measurement of BTK phosphorylation at the Y223

autophosphorylation site in response to BCR stimulation and TL-895 treatment.[3]

Materials:

Cell lines (e.g., Ramos) or primary cells (PBMCs)

Cell culture medium

TL-895 (various concentrations)

BCR agonist (e.g., anti-IgM F(ab')2)

Fixation Buffer (e.g., BD Phosflow™ Fix Buffer I)

Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

Fluorochrome-conjugated anti-p-BTK (pY223) antibody

Flow cytometer

Methodology:

Cell Preparation: Culture cells to the desired density. For suspension cells, harvest and wash

with PBS.

Drug Treatment: Pre-incubate cells with varying concentrations of TL-895 (e.g., 1 nM to 1

µM) or vehicle control for 1-2 hours at 37°C.

Stimulation: Add a BCR agonist (e.g., 10 µg/mL anti-IgM) and incubate for 5-10 minutes at

37°C to induce BTK phosphorylation. Include an unstimulated control.

Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for

10-15 minutes at 37°C.

Permeabilization: Wash the fixed cells and then permeabilize by adding ice-cold

Permeabilization Buffer. Incubate on ice for 30 minutes.
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Staining: Wash the permeabilized cells and stain with the anti-p-BTK antibody for 30-60

minutes at room temperature, protected from light.

Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow

cytometer, collecting at least 10,000 events per sample.

Analysis: Gate on the cell population of interest. Analyze the Median Fluorescence Intensity

(MFI) of the p-BTK signal for each treatment condition.

Data Presentation: Target Engagement
Treatment Condition TL-895 Conc.

p-BTK MFI (Fold Change
vs. Stimulated Control)

Unstimulated Control 0 nM 0.15

Stimulated + Vehicle 0 nM 1.00

Stimulated + TL-895 1 nM 0.75

Stimulated + TL-895 10 nM 0.30

Stimulated + TL-895 100 nM 0.08

Stimulated + TL-895 1 µM 0.05

Assessment of Cellular Fates: Apoptosis,
Proliferation, and Cell Cycle
The ultimate goal of TL-895 is to halt the growth of malignant cells, either by inducing cell

death (cytotoxicity) or by preventing cell division (cytostatic effects). Flow cytometry offers

robust methods to measure these outcomes.

Apoptosis Induction
The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis.[8][9]

Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane

during early apoptosis, while PI enters cells with compromised membrane integrity, a feature of

late apoptotic or necrotic cells.[8][10]
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Materials:

Cells treated with TL-895 (or vehicle) for a specified time (e.g., 24, 48, 72 hours)

Annexin V Binding Buffer

Fluorochrome-conjugated Annexin V (e.g., FITC)

Propidium Iodide (PI) solution

Flow cytometer

Methodology:

Cell Treatment: Treat cells with TL-895 at desired concentrations and time points. Include a

positive control for apoptosis (e.g., staurosporine).

Harvesting: Collect both adherent and suspension cells to ensure all apoptotic cells are

included. Centrifuge and wash cells twice with cold PBS.

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

Add Annexin V conjugate and PI solution to the cells.

Incubate for 15 minutes at room temperature in the dark.

Acquisition: Analyze the samples on a flow cytometer immediately. Collect data for at least

10,000 cells per sample.

Analysis: Create a dot plot of Annexin V versus PI fluorescence. Use quadrants to

distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late

apoptotic/necrotic (Annexin V+/PI+) cell populations.[8]

Data Presentation: Apoptosis Induction
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TL-895 Conc. % Live Cells
% Early Apoptotic
Cells

% Late
Apoptotic/Necrotic
Cells

0 nM (Vehicle) 95.2 2.5 2.3

10 nM 88.1 7.6 4.3

100 nM 65.4 22.3 12.3

1 µM 30.7 45.1 24.2

Inhibition of Cell Proliferation
Dye dilution assays, using stains like Carboxyfluorescein succinimidyl ester (CFSE), are used

to track cell divisions.[11] The dye is distributed equally between daughter cells with each

division, leading to a halving of fluorescence intensity that can be resolved as distinct peaks by

flow cytometry.[12]
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Protocol 3: CFSE Cell Proliferation Assay

Materials:
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Cells for analysis

CFSE dye

Culture medium with and without TL-895

Flow cytometer

Methodology:

Labeling: Resuspend cells in pre-warmed PBS containing CFSE (e.g., 1-5 µM). Incubate for

10-15 minutes at 37°C.

Quenching: Stop the labeling reaction by adding 5 volumes of cold complete medium and

incubating on ice for 5 minutes.

Culture: Wash the cells and plate them in culture medium with the desired concentrations of

TL-895 or vehicle.

Incubation: Culture the cells for several days (e.g., 3-5 days), allowing sufficient time for

multiple cell divisions in the control group.

Harvesting and Acquisition: Harvest the cells at the end of the culture period and analyze

them on a flow cytometer.

Analysis: Use a histogram plot of CFSE fluorescence to visualize generations. The undivided

parent population will have the highest fluorescence. Each subsequent peak of lower

intensity represents a successive generation.[11] Calculate the proliferation index and the

percentage of divided cells using appropriate software models.

Data Presentation: Proliferation Inhibition
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TL-895 Conc. % Divided Cells Proliferation Index

0 nM (Vehicle) 92.5 3.1

10 nM 75.3 2.2

100 nM 30.1 1.1

1 µM 5.8 0.2

Cell Cycle Analysis
TL-895 may inhibit proliferation by causing cells to arrest at a specific phase of the cell cycle.

This can be assessed by staining cells with a fluorescent dye that binds stoichiometrically to

DNA, such as Propidium Iodide (PI) or DAPI.[13][14]
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Click to download full resolution via product page

Protocol 4: PI Staining for Cell Cycle Analysis

Materials:

Cells treated with TL-895 (or vehicle)

Cold 70% Ethanol

PI Staining Solution (containing PI and RNase A)

Flow cytometer

Methodology:

Cell Treatment: Culture cells with TL-895 for a duration appropriate to observe cell cycle

effects (e.g., 24 hours).

Harvesting: Harvest cells and wash once with cold PBS.

Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing

gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours.

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in PI

Staining Solution and incubate for 30 minutes at room temperature.

Acquisition: Analyze on a flow cytometer using a linear scale for the DNA content channel.

Collect data for at least 20,000 events.

Analysis: Gate out doublets and debris. Use a histogram of DNA content to model the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][15]

Data Presentation: Cell Cycle Arrest
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TL-895 Conc. % G0/G1 Phase % S Phase % G2/M Phase

0 nM (Vehicle) 55.4 30.1 14.5

10 nM 62.1 25.3 12.6

100 nM 78.5 12.2 9.3

1 µM 85.3 8.1 6.6

Immunophenotyping and Functional Marker
Analysis
In complex samples like peripheral blood or bone marrow, TL-895's effects may be cell-type

specific. Immunophenotyping uses antibodies against cell surface markers to identify and

quantify different cell populations (e.g., B-cells, T-cells, myeloid cells) and assess their

response to the drug.[16][17] This can be combined with measuring activation markers, such

as CD69 on B-cells, to assess functional responses.[3]

Protocol 5: Immunophenotyping and Activation Marker Staining

Materials:

Whole blood, PBMCs, or bone marrow aspirate from subjects or in vitro cultures

Antibody cocktail including:

Lineage markers (e.g., anti-CD19 for B-cells, anti-CD3 for T-cells)

Activation markers (e.g., anti-CD69)

Staining Buffer (e.g., PBS with 2% FBS)

(Optional) Lysis buffer for whole blood

Flow cytometer

Methodology:
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Cell Preparation: Prepare a single-cell suspension. If using whole blood, an RBC lysis step

will be required after staining.

Drug Treatment: Cells can be treated in vitro with TL-895, or samples can be from subjects

undergoing treatment.

Stimulation (for activation): For in vitro assays, cells can be stimulated (e.g., with anti-IgM) in

the presence or absence of TL-895.

Staining: Incubate cells with the pre-titrated antibody cocktail for 20-30 minutes on ice,

protected from light.

Wash: Wash the cells with staining buffer to remove unbound antibodies.

(Optional) Lyse: If using whole blood, lyse red blood cells using a commercial lysis buffer.

Acquisition: Resuspend cells and acquire data on a flow cytometer.

Analysis: Use a sequential gating strategy to identify the cell population of interest (e.g., gate

on lymphocytes, then on CD19+ B-cells). Within the target population, quantify the

expression of activation markers (e.g., percentage of CD69+ cells or MFI of CD69).

Data Presentation: B-Cell Activation Inhibition

Treatment Condition Cell Population % CD69 Positive

Unstimulated CD19+ B-Cells 3.1

Stimulated + Vehicle CD19+ B-Cells 78.4

Stimulated + 100 nM TL-895 CD19+ B-Cells 15.2

Unstimulated CD3+ T-Cells 2.8

Stimulated + 100 nM TL-895 CD3+ T-Cells 75.9

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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